ethyl [(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions: The purine ring is then functionalized with the necessary substituents, such as the nonyl and methyl groups, through nucleophilic substitution reactions.
Thioester Formation: The thioester linkage is introduced by reacting the functionalized purine with an appropriate thiol compound.
Esterification: Finally, the ethyl ester group is introduced through an esterification reaction with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on enzymes. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate: shares structural similarities with other purine derivatives such as:
Uniqueness
The uniqueness of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H30N4O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-7-nonyl-2,6-dioxopurin-8-yl)sulfanylacetate |
InChI |
InChI=1S/C19H30N4O4S/c1-4-6-7-8-9-10-11-12-23-15-16(22(3)18(26)21-17(15)25)20-19(23)28-13-14(24)27-5-2/h4-13H2,1-3H3,(H,21,25,26) |
InChI Key |
KHZFUFCJOOUESU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.